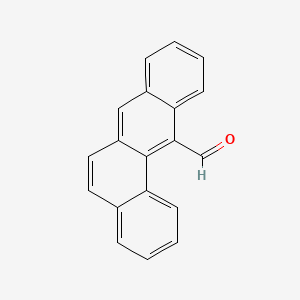

Benz(a)anthracene-12-carboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3558-03-0 |

|---|---|

Molecular Formula |

C19H12O |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

benzo[a]anthracene-12-carbaldehyde |

InChI |

InChI=1S/C19H12O/c20-12-18-16-7-3-2-6-14(16)11-15-10-9-13-5-1-4-8-17(13)19(15)18/h1-12H |

InChI Key |

IZGKMPFVTHIGMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Benz a Anthracene 12 Carboxaldehyde

Aldehyde-Specific Reactions within the PAH Context

The carboxaldehyde group at the 12-position of the benz(a)anthracene (B33201) nucleus is a primary site for a range of chemical transformations typical of aromatic aldehydes. These reactions are fundamental in synthetic organic chemistry for the elaboration of molecular complexity.

Condensation Reactions with Nucleophiles

Benz(a)anthracene-12-carboxaldehyde readily participates in condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds, in reactions such as the Knoevenagel and Wittig condensations. These reactions are pivotal for the formation of new carbon-carbon double bonds.

In a typical Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. This reaction proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration to yield a new, unsaturated product. For instance, the reaction with malononitrile, catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt, would be expected to yield 2-(benz[a]anthracen-12-ylmethylene)malononitrile. The general mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water drives the reaction to completion.

The Wittig reaction offers another versatile method for converting the aldehyde into an alkene. This reaction involves a phosphonium (B103445) ylide, which is typically prepared from a phosphonium salt and a strong base. The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and a phosphine (B1218219) oxide byproduct. For example, reacting this compound with benzyltriphenylphosphonium (B107652) ylide would produce 12-(2-phenylethenyl)benz[a]anthracene. The stereochemical outcome of the Wittig reaction (E or Z isomer) is influenced by the nature of the ylide and the reaction conditions.

| Reaction Type | Nucleophile | Typical Catalyst/Reagent | Expected Product |

| Knoevenagel Condensation | Malononitrile | Piperidine/Ammonium Acetate (B1210297) | 2-(Benz[a]anthracen-12-ylmethylene)malononitrile |

| Wittig Reaction | Benzyltriphenylphosphonium ylide | Strong base (e.g., n-BuLi) | 12-(2-Phenylethenyl)benz[a]anthracene |

Reduction Pathways to Alcohols and Hydrocarbons

The aldehyde functionality of this compound can be selectively reduced to either a primary alcohol or a methyl group, depending on the choice of reducing agent and reaction conditions.

Reduction to the corresponding primary alcohol, 12-(hydroxymethyl)benz[a]anthracene, is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in alcoholic solvents like methanol (B129727) or ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated by the solvent to yield the alcohol.

For the complete reduction of the aldehyde to a methyl group, yielding 12-methylbenz[a]anthracene, more forcing conditions are required. The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is a classic method for this conversion. This reaction is particularly effective for aryl ketones and aldehydes that are stable in strongly acidic media. An alternative under basic conditions is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base, such as potassium hydroxide (B78521), at elevated temperatures in a high-boiling solvent like diethylene glycol.

| Reduction Type | Reagent(s) | Product |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | 12-(Hydroxymethyl)benz[a]anthracene |

| Reduction to Hydrocarbon (acidic) | Zinc Amalgam (Zn(Hg)), HCl | 12-Methylbenz[a]anthracene |

| Reduction to Hydrocarbon (basic) | Hydrazine (B178648) (N₂H₄), KOH | 12-Methylbenz[a]anthracene |

Oxidation Pathways to Carboxylic Acids and Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid, Benz(a)anthracene-12-carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) are effective for this purpose. The oxidation generally proceeds via a hydrate (B1144303) intermediate, which is then further oxidized to the carboxylic acid. Milder and more selective reagents can also be employed to minimize side reactions on the sensitive polycyclic aromatic core.

Reactions Involving the Benz(a)anthracene Aromatic Core

The extensive π-electron system of the benz(a)anthracene core is susceptible to attack by both electrophiles and, under certain conditions, nucleophiles. The presence of the electron-withdrawing carboxaldehyde group at the 12-position deactivates the aromatic system towards electrophilic attack and influences the regioselectivity of such reactions.

Electrophilic Aromatic Substitution Patterns

Polycyclic aromatic hydrocarbons like benz(a)anthracene are generally more reactive towards electrophilic substitution than benzene (B151609). However, the presence of the deactivating carboxaldehyde group (-CHO) at the 12-position reduces the electron density of the aromatic rings, making electrophilic substitution more difficult compared to the unsubstituted parent compound. The -CHO group is a meta-directing deactivator in benzene chemistry. In the context of the larger, non-symmetrical benz(a)anthracene ring system, the directing effects are more complex. Electrophilic attack will preferentially occur at positions that lead to the most stable carbocation intermediate (arenium ion). For benz[a]anthracene, the 7-position is known to be highly reactive. The deactivating effect of the 12-CHO group would likely direct incoming electrophiles to positions that are electronically furthest from its influence and that can still form relatively stable intermediates.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric and sulfuric acids would introduce a nitro group onto the ring. The precise position of substitution would be a complex interplay of the inherent reactivity of the different positions in benz[a]anthracene and the deactivating and directing effects of the 12-carboxaldehyde group.

| Reaction | Reagents | Expected Product Type |

| Nitration | HNO₃, H₂SO₄ | Nitrothis compound |

| Halogenation | Br₂, FeBr₃ | Bromothis compound |

| Sulfonation | SO₃, H₂SO₄ | This compound sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylthis compound |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) is generally difficult on electron-rich aromatic systems like PAHs. However, the presence of a strongly electron-withdrawing group, such as a nitro group, can activate the ring towards nucleophilic attack, especially if there is a good leaving group (like a halogen) present. The carboxaldehyde group is electron-withdrawing, but typically not as strongly activating as a nitro group for SNA reactions.

For this compound to undergo nucleophilic aromatic substitution, it would likely require the presence of another strongly activating group and a suitable leaving group on the aromatic core. The reaction would then proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The positions ortho and para to the electron-withdrawing group are the most activated towards nucleophilic attack. Given the complexity of the benz(a)anthracene ring system, predicting the exact outcome of such a reaction would require specific experimental investigation.

Oxidative Transformations of the Polycyclic System

The polycyclic aromatic hydrocarbon (PAH) benz(a)anthracene, the parent structure of this compound, undergoes various oxidative transformations. These reactions are crucial in the context of its metabolism and environmental degradation. The presence of the carboxaldehyde group at the 12-position can influence the reactivity of the polycyclic system.

Formation of Quinone Derivatives

The oxidation of the benz(a)anthracene core can lead to the formation of quinone derivatives. A significant product of the oxidation of benz(a)anthracene is benz(a)anthracene-7,12-dione. nist.gov This transformation can occur through various mechanisms, including photochemical oxidation. researchgate.net Photoirradiation of benz(a)anthracene in the presence of molecular oxygen can form endoperoxide intermediates, which can then rearrange and further oxidize to yield the corresponding PAH quinones. researchgate.net For instance, irradiation of benz(a)anthracene for six hours with a mercury lamp at wavelengths greater than 290 nm results in the formation of p-quinones, among other degradation products. nih.gov

While direct studies on the oxidation of this compound to a dione (B5365651) are not extensively documented in the reviewed literature, the reactivity of the parent compound suggests a similar pathway is plausible. The aldehyde group at the 12-position would likely be oxidized to a carboxylic acid or be lost during the formation of the 7,12-dione. The degradation of benz(a)anthracene-7,12-dione has been shown to proceed through the formation of 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.gov

| Reactant | Oxidizing Agent/Condition | Major Product | Reference |

| Benz(a)anthracene | Peroxyacetic acid | Benz(a)anthracene-7,12-dione | nih.gov |

| Benz(a)anthracene | Mercury lamp (>290 nm) | p-Quinones | nih.gov |

| Benz(a)anthracene | Photoirradiation with O₂ | Benz(a)anthracene-7,12-dione | researchgate.net |

Formation of Diol Epoxides and Catechols (as mechanistic intermediates)

The metabolic activation of benz(a)anthracene often proceeds through the formation of diol epoxides and catechols. This process is initiated by cytochrome P450 enzymes, which introduce an epoxide across a double bond of the aromatic system. researchgate.net For benz(a)anthracene, this can occur at various positions, including the 8,9- and 10,11-bonds. nih.gov The resulting arene oxide can then be hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. nih.gov

Specifically, the metabolism of benz(a)anthracene has been shown to produce vicinal dihydrodiols, with the major isomer being cis-1,2-dihydroxy-1,2-dihydrobenzo[a]anthracene in certain bacteria. nih.gov In hamster embryo cell cultures, the metabolic activation of benz(a)pyrene, a related PAH, is inhibited by the co-administration of benz(a)anthracene, suggesting competition for the same metabolic enzymes. nih.gov This implies that benz(a)anthracene itself is a substrate for the enzymes that lead to diol and diol epoxide formation.

The formation of a diol epoxide is a critical step in the carcinogenesis of many PAHs. For instance, the metabolic activation of 7,12-dimethylbenz(a)anthracene is suggested to proceed through a diol-epoxide intermediate. nih.gov While direct evidence for the formation of diol epoxides from this compound is limited, the metabolic pathways of the parent compound and its methylated derivatives strongly suggest that similar intermediates would be formed, with the aldehyde group potentially influencing the regioselectivity of the epoxidation. researchgate.netnih.gov

| Parent Compound | Key Intermediates | Significance |

| Benz(a)anthracene | cis-1,2-dihydroxy-1,2-dihydrobenzo[a]anthracene | Metabolic product in bacteria nih.gov |

| Benz(a)anthracene | 8,9- and 10,11-dihydrodiols | Enzymatic metabolites nih.gov |

| 7,12-Dimethylbenz(a)anthracene | Diol-epoxide | DNA binding and carcinogenesis nih.gov |

Radical Cation Generation Pathways

The generation of radical cations is another significant pathway in the activation of polycyclic aromatic hydrocarbons. researchgate.net These reactive intermediates can be formed through one-electron oxidation. For benz(a)anthracene and its derivatives, the formation of a radical cation is considered a potential step in their metabolic activation and subsequent chemical reactions. acs.org

The infrared spectrum of the benz(a)anthracene cation has been characterized, providing a reference for its identification. astrochem.org Studies on substituted benz(a)anthracene derivatives can provide insights into the factors influencing radical cation formation. Quantum chemical studies have been employed to understand the relationship between the electronic structure of substituted benz(a)anthracene derivatives and their carcinogenic potency, which can be related to the ease of radical cation formation. researchgate.net

Radical Reactions on the Aromatic Core

The aromatic core of this compound is susceptible to attack by various radical species. These reactions can lead to a range of products and are important in both atmospheric and biological contexts.

Reactions with Photochemically-Produced Hydroxyl Radicals

Hydroxyl radicals (•OH) are highly reactive species that can be generated photochemically in the atmosphere and in biological systems. The gas-phase reaction of benz(a)anthracene with hydroxyl radicals has been studied using quantum chemistry methods. nih.gov The reaction proceeds primarily through the addition of the •OH radical to the aromatic ring, leading to the formation of various products, including benz(a)anthracenols, dialdehydes, and ketones. nih.gov

| Reactant | Radical Species | Key Findings | Reference |

| Benz(a)anthracene | Hydroxyl radical (•OH) | Formation of benz(a)anthracenols, dialdehydes, ketones. Atmospheric lifetime of ~5.92 hours. | nih.gov |

Electron Transfer Reactions

Electron transfer reactions are fundamental to many chemical and biological processes involving polycyclic aromatic hydrocarbons. The rate of electron transfer between electronically excited anthracene (B1667546) molecules and various electron acceptors in solution has been investigated. rsc.org These studies provide a framework for understanding the electron-donating and -accepting properties of the anthracene core structure.

The electronic properties of benz(a)anthracene have been studied under high pressure, revealing changes in its band gap and photoconductivity, which are related to electron transfer processes. rsc.org Furthermore, the electron transfer properties of substituted anthracenes have been explored, indicating that substituents can significantly modulate the energetics of electron transfer. researchgate.net An electron-withdrawing group like the carboxaldehyde at the 12-position of benz(a)anthracene would be expected to increase its electron affinity and influence its behavior in electron transfer reactions.

Spectroscopic Characterization and Structural Elucidation of Benz a Anthracene 12 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For a molecule like Benz(a)anthracene-12-carboxaldehyde, with its complex polycyclic aromatic system, one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a comprehensive structural assignment.

In the ¹H NMR spectrum of this compound, the aldehyde proton (CHO) is expected to be the most downfield signal. This is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group and the anisotropic effect of the π-electron system of the aromatic rings. For comparison, the aldehyde proton in anthracene-9-carbaldehyde appears at a very downfield chemical shift of δ 11.36 ppm. nih.gov Similarly, other aromatic aldehydes show this proton in the range of δ 9.5-10.5 ppm. Therefore, the aldehyde proton of this compound is predicted to resonate in a similar downfield region, likely above δ 10.0 ppm.

The remaining eleven aromatic protons would appear as a complex series of multiplets in the aromatic region of the spectrum, typically between δ 7.0 and δ 9.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the position of each proton on the benz(a)anthracene (B33201) framework. The protons on the anthracene-like portion of the molecule would have chemical shifts comparable to those in anthracene (B1667546) itself, while those on the phenanthrene-like portion would exhibit shifts similar to phenanthrene (B1679779) protons. For the parent benz(a)anthracene, protons are observed at chemical shifts as high as δ 9.128 ppm. chemicalbook.com

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, the most deshielded carbon is expected to be the carbonyl carbon of the aldehyde group. In aromatic aldehydes, this carbon typically appears in the range of δ 190-200 ppm. For instance, the carbonyl carbon in anthracene-9-carbaldehyde is observed at δ 192.9 ppm. nih.gov

The eighteen aromatic carbons of the benz(a)anthracene framework would resonate in the typical aromatic region of δ 120-150 ppm. The carbon atom directly attached to the aldehyde group (C-12) would be significantly influenced by the substituent, and its chemical shift would be different from the corresponding carbon in the parent benz(a)anthracene. The quaternary carbons at the ring junctions would generally show lower intensities compared to the protonated carbons. Studies on substituted benz(a)anthracenes have shown that the chemical shifts of certain carbons can be correlated with the compound's biological activity. nih.gov

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde Proton (CHO) | >10.0 | - |

| Aldehyde Carbon (CHO) | - | 190-200 |

| Aromatic Protons | 7.0 - 9.5 | - |

| Aromatic Carbons | - | 120-150 |

Note: These are predicted values based on analogous compounds.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of polycyclic aromatic compounds.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the connectivity between adjacent protons through J-coupling. massbank.eu This would help in tracing the proton-proton networks within each of the benzene (B151609) rings of the benz(a)anthracene core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). umich.eduacs.org This allows for the direct assignment of the chemical shifts of all protonated carbons in the aromatic system.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are two or three bonds apart. massbank.euacs.org For this compound, this would be critical in confirming the position of the aldehyde group. Key correlations would be expected between the aldehyde proton and the carbons at C-12, C-1, and C-11, as well as between the protons on the adjacent rings and the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound, the molecular formula is C₁₉H₁₂O. The calculated exact mass (monoisotopic mass) for this formula is 256.0888 Da. HRMS would be able to confirm this mass with a high degree of precision, thus verifying the elemental composition. The parent compound, benz(a)anthracene (C₁₈H₁₂), has an exact mass of 228.0939 Da. massbank.eu

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected ion, providing valuable structural information. For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ due to the stability of the aromatic system.

The primary fragmentation pathways for aromatic aldehydes typically involve:

Loss of a hydrogen radical (M-1): This results from the cleavage of the C-H bond of the aldehyde group, leading to a stable acylium ion. This is a common fragmentation pattern for aromatic aldehydes. miamioh.edu

Loss of the formyl group (M-29): This involves the cleavage of the bond between the aromatic ring and the carbonyl group, resulting in the loss of a CHO radical and the formation of a benz(a)anthracenyl cation. miamioh.edulibretexts.org

Further fragmentation of the benz(a)anthracene ring system could also occur, but the M-1 and M-29 fragments are expected to be among the most significant in the MS/MS spectrum. Analysis of the fragmentation of benz(a)anthracene itself shows a stable molecular ion. massbank.eu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum is expected to be dominated by features arising from both the polycyclic aromatic hydrocarbon (PAH) framework and the aldehyde functional group. While a specific experimental spectrum for this exact compound is not widely available in public databases, its features can be predicted based on the well-documented spectra of its constituent parts: benz[a]anthracene and aromatic aldehydes.

The key diagnostic absorption bands for this compound would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aldehyde C-H Stretching: This manifests as a pair of weak to medium bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹. The presence of these two bands is highly characteristic of an aldehyde.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the range of 1710-1685 cm⁻¹ for the aromatic aldehyde. Conjugation with the benz[a]anthracene ring system slightly lowers the frequency compared to a simple aliphatic aldehyde.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity appear in the 1600-1450 cm⁻¹ region, corresponding to the skeletal vibrations of the fused aromatic rings.

C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings. The specific pattern for the 12-substituted benz[a]anthracene would provide structural confirmation.

Theoretical studies and experimental data for the parent compound, benz[a]anthracene, show characteristic bands for its aromatic structure. researchgate.netnist.gov The introduction of the carboxaldehyde group at the 12-position would introduce the highly diagnostic C=O and aldehyde C-H stretching vibrations, making IR spectroscopy a definitive tool for confirming the presence of this functional group.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Characteristic of sp² C-H bonds. |

| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak to Medium | Often appears as a doublet (Fermi resonance). |

| Carbonyl (C=O) Stretch | 1710-1685 | Strong, Sharp | Diagnostic for the aldehyde functional group. |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | Skeletal vibrations of the fused rings. |

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the conjugated π-electron system of aromatic molecules. Techniques like UV-Visible and fluorescence spectroscopy are particularly well-suited for characterizing PAHs due to their extensive electron delocalization.

UV-Visible absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. For large PAHs like this compound, the spectrum is characterized by complex patterns of absorption bands arising from π→π* transitions within the aromatic system.

The spectrum of the parent benz[a]anthracene shows several groups of bands with fine vibrational structure. osti.gov The introduction of a carboxaldehyde group, which contains a carbonyl (C=O) moiety, is expected to have two main effects:

n→π Transition:* The carbonyl group introduces a low-intensity absorption band at a longer wavelength (typically >300 nm) corresponding to the transition of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. mdpi.com

Bathochromic Shift: The aldehyde group acts as a weak electron-withdrawing group and extends the conjugation of the π-system. This typically results in a bathochromic (red) shift of the π→π* absorption bands to longer wavelengths compared to the unsubstituted benz[a]anthracene. mdpi.com

Therefore, the UV-Vis spectrum of this compound is predicted to retain the general complex, multi-banded profile of benz[a]anthracene but with the bands shifted to slightly longer wavelengths and the possible appearance of a weak, lower-energy n→π* transition.

Table 2: Representative UV-Visible Absorption Bands for Benz[a]anthracene and Predicted Shifts for this compound

| Compound | Absorption Bands (λ_max in nm) | Transition Type | Reference |

|---|---|---|---|

| Benz[a]anthracene | ~288, 298, 343, 358, 378, 398 | π→π* | osti.govresearchgate.net |

| This compound | Red-shifted relative to parent | π→π* | Predicted |

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. Many PAHs are highly fluorescent, exhibiting characteristic emission spectra that are often mirror images of their longest-wavelength absorption bands. mdpi.com

Benz[a]anthracene itself is fluorescent, with emission peaks that can be used for its detection and characterization. researchgate.netnih.gov The fluorescence properties of this compound would be influenced by the aldehyde substituent. Carbonyl groups, particularly in aromatic aldehydes, can sometimes quench fluorescence or promote intersystem crossing to the triplet state, reducing the fluorescence quantum yield.

However, the emission that does occur would be expected to be red-shifted compared to the parent benz[a]anthracene due to the extended conjugation lowering the energy gap between the ground and first excited singlet states. halide-crylink.com Studies on the metabolic activation of benz[a]anthracene have used the distinct phenanthrene-like fluorescence of its metabolites to identify the site of chemical modification, highlighting the sensitivity of fluorescence to structural changes. nih.gov The specific emission maximum and quantum yield would be key parameters for characterizing the 12-carboxaldehyde derivative.

Fluorescence Line Narrowing Spectroscopy (FLNS) is a high-resolution technique used to overcome the spectral band broadening that typically occurs for molecules in solid or liquid matrices at room temperature. By dissolving the analyte in a suitable solvent that forms a glass at cryogenic temperatures (e.g., 4.2 K) and exciting it with a narrow-bandwidth laser tuned to the low-energy edge of an absorption band, it is possible to selectively excite a subset of molecules (a "spectroscopic site"). The resulting fluorescence emission is dramatically sharpened, revealing fine vibrational structure that is otherwise obscured. osti.gov

FLNS is exceptionally powerful for the analysis of complex mixtures of PAHs and for the detailed structural characterization of specific isomers. osti.govnih.gov For this compound, FLNS would provide a highly resolved emission spectrum, a unique "fingerprint" based on its specific vibrational frequencies in the ground electronic state. This would allow for unambiguous identification and differentiation from other benz[a]anthracene derivatives. The technique's ability to resolve individual components in complex samples makes it ideal for detailed analytical applications. osti.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's conformation.

While the specific crystal structure of this compound is not publicly documented, the structures of related substituted benz[a]anthracenes provide critical insights into the expected geometry. The parent benz[a]anthracene molecule is not perfectly planar due to steric strain in the "bay region," where a benzene ring is angled onto the anthracene core.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Benz(a)anthracene |

| This compound |

Theoretical and Computational Investigations of Benz a Anthracene 12 Carboxaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to exploring the electronic nature and reactivity of aromatic compounds. These methods provide detailed insights into orbital energies, charge distributions, and reaction pathways that govern the chemical behavior of Benz(a)anthracene-12-carboxaldehyde.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Orbital Character)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller gap generally signifies higher reactivity and lower stability. nih.gov

For complex aromatic systems, DFT calculations are used to determine these values. While specific data for this compound is not detailed in the available literature, analysis of the analogous compound anthracene-9,10-dicarboxaldehyde using DFT at the B3LYP/6-311++G(d,p) level provides representative insights. nih.gov The study revealed a HOMO-LUMO energy gap of 2.8014 eV, suggesting significant molecular stability. nih.gov The distribution of electron clouds, which determines optical and electro-physical properties, can also be mapped. nih.gov

Table 1: Calculated Electronic Properties for the Analogous Compound Anthracene-9,10-dicarboxaldehyde

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.3003 |

| LUMO Energy | -3.4989 |

| Energy Gap (ΔE) | 2.8014 |

| Chemical Potential (µ) | -4.8996 |

| Global Hardness (η) | 1.4007 |

| Global Softness (S) | 0.7139 |

| Electrophilicity Index (ω) | 8.5692 |

Source: Data derived from a study on anthracene-9,10-dicarboxaldehyde. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For PAHs, a critical area of investigation is the mechanism of metabolic activation, which can lead to carcinogenic derivatives.

Studies on the parent compound, benz[a]anthracene (BA), have computationally explored the formation of bay-region carbocations, which are considered ultimate carcinogens. nih.gov These investigations show that carbocations can be formed through the O-protonation of precursor epoxides. nih.gov This process is often energetically favorable and can occur in barrierless processes, meaning it proceeds without a significant energy hurdle. nih.gov While a specific transition state analysis for this compound is not available, the principles derived from its parent structure are crucial for predicting its reactive behavior.

Carbocation Stability and Charge Delocalization Studies (e.g., NBO analysis)

The stability of carbocation intermediates is a key determinant of the reactivity and potential carcinogenicity of PAHs. Computational methods are used to assess the relative stabilities of different carbocations and to analyze how the positive charge is distributed across the molecule.

For the benz[a]anthracene framework, computational studies have shown that protonation at the C-12 position leads to a thermodynamically stable carbocation. researchgate.net The stability of these carbocations is heavily influenced by the delocalization of the positive charge throughout the π-electron system. researchgate.net Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) are used to deduce this charge delocalization from calculated atomic charges. nih.govresearchgate.net These analyses reveal how the aromatic structure accommodates the positive charge, which in turn affects the ion's stability and subsequent reactivity. researchgate.net

Substituent Effects on Electronic and Steric Properties

The introduction of a substituent, such as the carboxaldehyde group at the 12-position, significantly alters the electronic and steric properties of the parent benz[a]anthracene molecule. Computational studies on various substituted BA derivatives have provided a framework for understanding these effects.

Electronic Effects : A carboxaldehyde group is electron-withdrawing, which influences the electron density across the aromatic rings. Studies on fluorinated BA derivatives (fluorine being an electron-withdrawing substituent) show that such groups can stabilize carbocations when placed at positions bearing a significant positive charge through p-π back-bonding. nih.gov Conversely, they can be destabilizing if placed at a position with negative charge density. nih.gov

Steric Effects : Substituents, particularly in crowded areas like the bay region, can cause structural distortion. For instance, a methyl group in the bay region can lead to a deviation from planarity in the aromatic system. nih.gov This distortion can destabilize precursor molecules (like epoxides), making them more prone to reactions like ring-opening. nih.gov The carboxaldehyde group at the C-12 position, which is part of the bay region, would be expected to induce similar steric strains.

Solvation Effects using Continuum Models (e.g., PCM Method)

Reactions and molecular properties are often significantly influenced by the surrounding solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used in computational studies to simulate the presence of a solvent like water. nih.gov

Molecular Geometry Optimization and Conformational Analysis

Theoretical geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This analysis provides precise data on bond lengths, bond angles, and dihedral angles.

For PAHs, planarity is a key feature, but substituents can introduce significant out-of-plane distortions. While the precise optimized geometry for this compound is not published, data from the related molecule anthracene-9,10-dicarboxaldehyde illustrates the typical outputs of such calculations. nih.gov In this analogous molecule, the average C-C bond length in the aromatic rings is around 1.4 Å, and the bond angles are close to the ideal 120° for sp² hybridized carbons. However, the attachment of the aldehyde groups introduces distinct structural features. nih.gov For instance, the C-C bond connecting the aldehyde group to the aromatic ring is longer, and the angles involving the oxygen atom deviate significantly from 120° due to the C=O double bond. nih.gov

Table 2: Selected Optimized Geometrical Parameters for the Analogous Compound Anthracene-9,10-dicarboxaldehyde

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic avg.) | ~1.40 Å |

| C-H (aromatic avg.) | 1.08 Å | |

| C-C (ring-aldehyde) | 1.492 Å | |

| Bond Angle | C-C-C (aromatic avg.) | 120.3° |

| C-C-H (aromatic avg.) | 118.8° | |

| C-C=O (aldehyde) | 127.7° | |

| C-C-H (aldehyde) | 114.9° |

Source: Data derived from a study on anthracene-9,10-dicarboxaldehyde using DFT/B3LYP. nih.gov

Structure-Reactivity Relationship Predictions

The reactivity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a subject of intense research, driven by their environmental prevalence and biological activities, including carcinogenic properties. Computational chemistry provides powerful tools to predict the reactivity of these molecules, offering insights into their behavior in various chemical and biological processes. For this compound, theoretical studies are crucial for understanding how the introduction of a carboxaldehyde group at the 12-position of the benz(a)anthracene (B33201) skeleton influences its electronic structure and, consequently, its reactivity.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating structure-reactivity relationships. researchgate.net Such studies can predict molecular properties that correlate with the reactivity of the parent PAH towards metabolic activation and the stability of potential carcinogenic intermediates. nih.gov

The susceptibility of a PAH to undergo oxidation is a key factor in its metabolic activation. The oxidation potential is a measure of the ease with which a molecule can lose electrons. The presence of a carboxaldehyde group, which is an electron-withdrawing group, is expected to have a significant impact on the electronic properties of the benz(a)anthracene ring system. This influence can be quantified through computational calculations of the molecule's ionization potential and electron affinity, which are related to its oxidation and reduction potentials.

Theoretical calculations can also be employed to determine the enthalpies of formation and reaction enthalpies for processes involving this compound. High-level ab-initio methods can be used to accurately predict these thermodynamic quantities. nih.gov For instance, the enthalpy change associated with the oxidation of the aldehyde group to a carboxylic acid can be calculated to assess the thermodynamic feasibility of such a reaction. Isodesmic reactions, which involve a formal exchange of groups with similar bonding environments, are a common computational strategy to improve the accuracy of calculated enthalpies of formation for aldehydes and their derivatives. acs.org

Disclaimer: The following data table is illustrative and contains hypothetical values for this compound to demonstrate the expected trends based on theoretical principles. These values are not derived from published experimental or computational studies.

| Compound | Predicted First Oxidation Potential (eV) | Predicted Enthalpy of Aldehyde Oxidation (kcal/mol) |

| Benz(a)anthracene | 7.85 | N/A |

| This compound | 8.10 | -45.5 |

Hydrogen atom transfer (HAT) is a fundamental reaction in many chemical and biological processes, including oxidative damage to biological molecules. nih.gov The aldehyde hydrogen of this compound is susceptible to abstraction by radical species. The ease of this abstraction is determined by the C-H bond dissociation energy (BDE) of the aldehyde group.

Computational methods can be used to calculate the BDE of the aldehydic hydrogen. A lower BDE indicates a weaker C-H bond and a higher susceptibility to HAT. The BDE is a critical parameter in predicting the kinetics of HAT reactions. mdpi.com The reactivity of the resulting acyl radical can also be studied computationally.

The electronic environment of the benz(a)anthracene system can influence the BDE of the aldehydic hydrogen. The large, delocalized π-system of the aromatic rings can stabilize the resulting acyl radical, potentially lowering the BDE compared to simpler aromatic aldehydes. Photocatalyzed HAT is a known mechanism for the functionalization of aldehydes, highlighting the potential for such reactions to occur under specific conditions. acs.org

Disclaimer: The following data table is illustrative and contains hypothetical values for this compound and related compounds to demonstrate the expected trends based on theoretical principles. These values are not derived from published experimental or computational studies.

| Compound | Predicted Aldehydic C-H Bond Dissociation Energy (kcal/mol) |

| Benzaldehyde | 88 |

| Naphthaldehyde | 87 |

| This compound | 86 |

These hypothetical data illustrate that as the size of the aromatic system attached to the aldehyde group increases, the BDE of the aldehydic C-H bond is predicted to decrease slightly due to increased radical stabilization.

Derivatives and Functional Analogs of Benz a Anthracene 12 Carboxaldehyde

Synthesis of Substituted Benz(a)anthracene (B33201) Carboxaldehydes

The synthesis of substituted benz(a)anthracene carboxaldehydes can be achieved through various synthetic strategies, primarily involving the functionalization of a pre-existing benz(a)anthracene core or the construction of the tetracyclic system with the desired substituents already in place.

The introduction of a formyl group onto an aromatic ring, a process known as formylation, is a key step in the synthesis of aromatic aldehydes. A widely used method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction. wikipedia.orgresearchgate.net This reaction typically employs a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium species, the Vilsmeier reagent, which then reacts with the aromatic substrate. wikipedia.orgresearchgate.net

For the synthesis of 7-methyl-Benz(a)anthracene-12-carboxaldehyde, 7-methylbenz[a]anthracene (B135024) would serve as the starting material. The methyl group at the 7-position is an activating group, which can influence the regioselectivity of the electrophilic substitution. The Vilsmeier-Haack reaction is known to be effective for the formylation of polycyclic aromatic hydrocarbons like anthracene (B1667546). wikipedia.orgresearchgate.net

A plausible synthetic approach is outlined in the following table:

| Reactant | Reagents | Product | Reaction Type |

| 7-Methylbenz[a]anthracene | 1. N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) 2. H₂O (hydrolysis) | 7-Methyl-Benz(a)anthracene-12-carboxaldehyde | Vilsmeier-Haack Formylation |

The reaction would proceed by the formation of the Vilsmeier reagent from DMF and POCl₃. This electrophile would then attack the electron-rich 12-position of the 7-methylbenz[a]anthracene nucleus. Subsequent hydrolysis of the resulting iminium salt intermediate would yield the desired 7-methyl-Benz(a)anthracene-12-carboxaldehyde.

The synthesis of dicarboxaldehyde derivatives of benz(a)anthracene presents a greater synthetic challenge. One potential route to Benz(a)anthracene-7,12-dicarboxaldehyde involves the oxidation of a corresponding dimethyl-substituted precursor, namely 7,12-dimethylbenz[a]anthracene (B13559) (DMBA). wikipedia.org DMBA is a well-known and potent laboratory carcinogen. wikipedia.org The oxidation of the methyl groups to aldehydes would require carefully controlled reaction conditions to avoid over-oxidation to carboxylic acids.

Another approach could involve a multi-step synthesis building the benz[a]anthracene skeleton with the aldehyde functionalities or their precursors already incorporated.

| Reactant | Potential Reagents | Product | Reaction Type |

| 7,12-Dimethylbenz[a]anthracene | Mild oxidizing agents (e.g., selenium dioxide, ceric ammonium (B1175870) nitrate) | Benz(a)anthracene-7,12-dicarboxaldehyde | Oxidation |

The direct oxidation of both methyl groups of DMBA to aldehydes is a challenging transformation, and the reaction conditions would need to be optimized to achieve a good yield of the desired dicarboxaldehyde.

The benz(a)anthracene skeleton can be functionalized with a variety of chemical groups to modulate its physical, chemical, and biological properties. ontosight.ai Methods for introducing these functionalities can include electrophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and nucleophilic addition reactions.

The introduction of functional groups can be directed to specific positions on the benz[a]anthracene ring system based on the electronic nature of the existing substituents and the reaction conditions employed. For instance, electron-donating groups tend to direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position.

A variety of functional groups can be introduced, as summarized below:

| Functional Group | Synthetic Method | Example Reagents |

| Halogens (F, Cl, Br, I) | Electrophilic Halogenation | Br₂/FeBr₃, Cl₂/AlCl₃ |

| Nitro (NO₂) | Nitration | HNO₃/H₂SO₄ |

| Sulfonic Acid (SO₃H) | Sulfonation | Fuming H₂SO₄ |

| Alkyl/Acyl | Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃, R-COCl/AlCl₃ |

| Hydroxyl (OH) | Nucleophilic Aromatic Substitution (on activated rings) or via diazonium salts | NaOH, H₂O/H⁺ |

The strategic introduction of these functionalities can provide access to a wide array of benz(a)anthracene derivatives with tailored properties for various applications.

Modifications of the Aldehyde Group to New Functionalities

The aldehyde group in Benz(a)anthracene-12-carboxaldehyde is a key functional group that can be readily transformed into a variety of other functionalities, further expanding the chemical diversity of benz(a)anthracene derivatives.

The aldehyde group can be easily reduced to a primary alcohol or oxidized to a carboxylic acid. The resulting carboxylic acid can then be converted to an ester.

Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol, 7-hydroxymethyl-Benz(a)anthracene-12-carboxaldehyde, can be achieved using a variety of reducing agents.

Oxidation to Carboxylic Acids: The oxidation of the aldehyde to a carboxylic acid, Benz(a)anthracene-12-carboxylic acid, can be performed using common oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can convert aldehydes to carboxylic acids. govinfo.govmasterorganicchemistry.com

Formation of Esters: The carboxylic acid can be subsequently esterified to form the corresponding ester. This is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification).

The following table summarizes these transformations:

| Starting Material | Transformation | Reagents | Product |

| This compound | Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Benz(a)anthracene-12-methanol |

| This compound | Oxidation | Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄) | Benz(a)anthracene-12-carboxylic acid |

| Benz(a)anthracene-12-carboxylic acid | Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄) | Methyl/Ethyl Benz(a)anthracene-12-carboxylate |

The carbonyl group of the aldehyde is susceptible to nucleophilic attack by nitrogen-containing compounds, leading to the formation of imines, oximes, and hydrazones. These derivatives are often crystalline solids and can be useful for characterization purposes.

Formation of Imines (Schiff Bases): Imines are formed by the reaction of the aldehyde with a primary amine. This reaction is typically carried out under conditions that facilitate the removal of water, which drives the equilibrium towards the product.

Formation of Oximes: Oximes are formed by the reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH).

Formation of Hydrazones: Hydrazones are formed by the reaction of the aldehyde with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine.

These reactions are summarized in the table below:

| Starting Material | Reactant | Product Type | General Product Structure |

| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | Benz(a)anthracene-CH=N-R |

| This compound | Hydroxylamine (NH₂OH) | Oxime | Benz(a)anthracene-CH=N-OH |

| This compound | Hydrazine (H₂NNH₂) | Hydrazone | Benz(a)anthracene-CH=N-NH₂ |

Wittig Reactions and Olefination Strategies

The Wittig reaction is a cornerstone of olefination chemistry, providing a reliable method for converting aldehydes and ketones into alkenes. In the context of this compound, this reaction facilitates the extension of the conjugated π-system by introducing a vinyl group. The general mechanism involves the reaction of the aldehyde with a phosphorus ylide (a phosphorane). udel.edu The ylide is typically prepared in situ from a phosphonium (B103445) salt and a base. udel.edu

A pertinent example, analogous to the reactivity of this compound, is the Wittig reaction of 9-anthraldehyde (B167246). In this synthesis, 9-anthraldehyde is reacted with benzyltriphenylphosphonium (B107652) chloride in the presence of a strong base like sodium hydroxide (B78521) to produce trans-9-(2-phenylethenyl)anthracene. udel.eduresearchgate.net The reaction proceeds through a key cyclic intermediate known as an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. udel.edu

Applying this strategy to this compound, reaction with an appropriate phosphorus ylide would yield a 12-vinyl-benz(a)anthracene derivative. The specific properties of the resulting alkene, including the stereochemistry (E/Z isomerism) of the newly formed double bond, can be influenced by the structure of the ylide and the reaction conditions. udel.edu This synthetic route is highly valuable for creating derivatives with extended conjugation, which often leads to significant changes in their photophysical properties, such as shifts in absorption and fluorescence spectra.

Conjugates and Hybrid Systems Incorporating the this compound Unit

The benz(a)anthracene framework can be incorporated into larger molecular systems to create conjugates and hybrid materials with specific functions. While direct examples of conjugates involving this compound are specialized, the parent compound, benz(a)anthracene, is known to form conjugates in biological systems. For instance, metabolic processes can lead to the formation of glucuronide and sulfate (B86663) conjugates. nih.gov

In a synthetic context, the aldehyde functionality of this compound serves as a reactive handle for covalent attachment to other molecules, including:

Biomolecules: The aldehyde can be used to link the benz(a)anthracene core to proteins, peptides, or nucleic acids, creating fluorescent probes for biological imaging or research.

Polymers: Incorporation into polymeric structures can yield materials with unique optical or electronic properties, leveraging the photophysical characteristics of the benz(a)anthracene unit.

Molecular Clusters: The synthesis of complex systems where multiple anthracene units are held in close proximity can lead to unique properties arising from π-congestion. researchmap.jp These congested systems can exhibit red-shifted absorption due to a narrowing of the HOMO-LUMO gap and may be responsive to external stimuli like light or mechanical force. researchmap.jp

Design Principles for Modulating Chemical Reactivity and Spectroscopic Properties in Derivatives

The chemical reactivity and spectroscopic profile of benz(a)anthracene derivatives can be rationally tuned by applying specific design principles.

Modulating Chemical Reactivity: The reactivity of the benz(a)anthracene core and its functional groups is highly sensitive to the presence and position of substituents.

Substituent Effects: The introduction of methyl groups, for example, can significantly alter the rate of metabolic oxidation. Studies on related benz(a)anthracene dihydrodiols have shown that a methyl group at the 7-position enhances the rate of oxidation more than a methyl group at the 12-position. nih.gov This highlights that the location of a substituent on the polycyclic framework is critical in directing the molecule's chemical behavior.

Electronic Effects: The aldehyde group itself is an electron-withdrawing group, which influences the electron density of the aromatic system. Further substitution with electron-donating or electron-withdrawing groups at other positions can be used to fine-tune the reactivity of the aldehyde or other sites on the rings.

Modulating Spectroscopic Properties: The inherent fluorescence of the benz(a)anthracene system makes it a valuable fluorophore. Its spectroscopic properties can be precisely engineered.

Donor-Acceptor Systems: Creating a molecule with both electron-donating and electron-accepting groups can lead to intramolecular charge transfer (ICT) characteristics. ontosight.ai For a molecule like 7-(hydroxymethyl)this compound, the hydroxymethyl group (donor) and the carboxaldehyde group (acceptor) can form such a system, influencing its optical properties. ontosight.ai

Extended Conjugation: As demonstrated by olefination reactions, extending the π-conjugated system typically results in a bathochromic (red) shift in both the absorption and emission spectra. The larger the conjugated system, the smaller the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), requiring lower energy (longer wavelength) light for excitation. researchmap.jp

Planarity and Rigidity: The planar and conjugated nature of the anthracene core is fundamental to its photophysical properties. ontosight.ai Modifications that enforce planarity or create rigid structures can enhance fluorescence quantum yields by reducing non-radiative decay pathways. Conversely, creating congested systems with face-to-face aromatic rings can introduce new electronic interactions and alter the HOMO-LUMO energy levels. researchmap.jp

By systematically applying these principles, derivatives of this compound can be designed for specific applications, from fluorescent probes to components in advanced organic materials.

Advanced Methodologies for Analysis and Detection in Research

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of Benz(a)anthracene-12-carboxaldehyde. The choice of technique depends on the sample matrix, required sensitivity, and the specific analytical goal, such as quantification or structural elucidation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of PAHs and their derivatives due to its high resolution and sensitivity, particularly when coupled with appropriate detectors. For a compound like this compound, reversed-phase HPLC is the most common approach. In this setup, a nonpolar stationary phase, typically a C18 (ODS) column, is used with a polar mobile phase, usually a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govnih.gov

The presence of the extensive polycyclic aromatic system and the polar carboxaldehyde group dictates its chromatographic behavior. Detection is often accomplished using a Diode Array Detector (DAD) or a fluorescence detector (FLD). A DAD can provide the UV-Vis absorption spectrum of the eluting peak, which aids in identification by comparing it to a standard. nih.gov Fluorescence detection offers superior sensitivity and selectivity for aromatic compounds. The optimal excitation and emission wavelengths must be determined to maximize the response for this compound. acs.org In one specialized method for a related compound, benz[a]anthracene-7,12-quinone, a two-dimensional HPLC system involving sample clean-up, fraction trapping, and subsequent separation was used, coupled with fluorescence detection after in-line chemical reduction to a highly fluorescent species. acs.org

Table 1: Illustrative HPLC Parameters for PAH Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) | nih.govacs.org |

| Injection Volume | 10-20 µL | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of semi-volatile compounds like PAHs and their derivatives. researchgate.net The method requires that the analyte be thermally stable and volatile. This compound, with a significant molecular weight, would require high oven temperatures for elution. The analysis is typically performed using a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). nih.gov

The retention time of the compound is a key identifier. For complex mixtures, such as environmental extracts, GC provides excellent separation of isomers. nih.gov Flame Ionization Detection (FID) is a common universal detector, but for enhanced selectivity and sensitivity, an Electron Capture Detector (ECD) could be beneficial due to the presence of the electronegative aldehyde group. Calibration curves based on standards are used for quantification. researchgate.net

Coupled Techniques (e.g., GC-MS)

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the definitive method for the unambiguous identification and quantification of this compound. researchgate.netacademie-sciences.fr After the GC column separates the components of a mixture, the eluent enters the mass spectrometer. The MS ionizes the analyte molecules (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio. academie-sciences.fr

This technique provides two layers of identification: the chromatographic retention time from the GC and the mass spectrum from the MS. The mass spectrum reveals the molecular weight of the compound and a unique fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident structural confirmation. nih.gov This is particularly vital for distinguishing between different isomers of benz(a)anthracene (B33201) derivatives which may have very similar retention times. nih.gov

Electrochemical Methods

Electrochemical methods are employed to investigate the redox properties of this compound. These techniques provide insight into the compound's electron transfer processes, which can be related to its metabolic activation and potential toxicity.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic Voltammetry (CV) is a primary electrochemical technique used to study the oxidation and reduction processes of a species. For this compound, CV can be used to determine the potentials at which the molecule accepts or donates electrons. The voltammogram would likely show reduction peaks corresponding to the acceptance of electrons into the large π-electron system of the benz[a]anthracene core and an oxidation peak related to the aldehyde group. academie-sciences.fr

Studies on hydroxybenzaldehydes have shown that the phenolic hydroxy groups are typically oxidized at a platinum electrode, while the formyl (aldehyde) group can also be oxidized, often at higher potentials on a glassy carbon electrode. academie-sciences.fr The exact potential for the aldehyde group on this compound would be influenced by the electron-withdrawing nature of the large aromatic system. The electrochemical process can be studied under various conditions, such as different pH levels and scan rates, to understand the mechanism, including the number of electrons transferred and the reversibility of the redox events. rasayanjournal.co.in

Table 2: Example Electrochemical Data for Benzaldehyde Derivatives from CV Studies

| Compound | Electrode | Process | Peak Potential (V) | Source |

|---|---|---|---|---|

| Benzaldehyde | Glassy Carbon | Reduction | ~ -1.9 | researchgate.net |

| 3-Hydroxybenzaldehyde | Platinum | Oxidation (OH group) | ~ 1.4 | academie-sciences.fr |

| 4-Hydroxybenzaldehyde | Platinum | Oxidation (OH group) | ~ 1.2 | academie-sciences.fr |

Spectroelectrochemistry for Intermediate Characterization

Spectroelectrochemistry is an advanced technique that combines spectroscopy (typically UV-Visible absorption spectroscopy) with electrochemistry. It allows for the real-time observation of the spectra of species that are generated at an electrode surface during a redox process.

For this compound, this method would be invaluable for characterizing the transient intermediates formed upon oxidation or reduction. For example, upon one-electron reduction, a radical anion is formed. Spectroelectrochemistry can capture the absorption spectrum of this radical anion, helping to confirm its formation and study its stability. Similarly, the oxidation process can lead to the formation of a radical cation. nih.gov The ability to directly observe the spectra of these reactive intermediates provides crucial mechanistic details that are not available from electrochemical or spectroscopic data alone. Research on other large PAHs has successfully used this technique to characterize the absorption spectra of their corresponding radical cations generated through stepwise oxidation. researchgate.net

Electrochemical Synthesis Approaches for Derivatives

The targeted synthesis of specific derivatives of benz(a)anthracene, such as this compound, presents a significant challenge in organic chemistry. While traditional synthetic routes can be complex and may require harsh reagents, electrochemical methods offer a promising alternative by providing a high degree of control over reaction conditions. This section explores potential electrochemical strategies for the synthesis of this compound derivatives, focusing on logical precursors and analogous reactions reported for other polycyclic aromatic hydrocarbons (PAHs), given the limited direct research on this specific target molecule.

A plausible and common precursor for the synthesis of derivatives of benz(a)anthracene is Benz[a]anthracene-7,12-dione . This quinone is readily accessible and its carbonyl groups provide reactive sites for further functionalization. The electrochemical behavior of quinones is well-documented, typically involving reversible reduction to a semiquinone radical anion and subsequently to a dianion. In protic media, this process leads to the formation of the corresponding hydroquinone, in this case, 7,12-dihydroxybenz[a]anthracene. This electrochemical reduction is a key first step in many potential synthetic pathways.

The electrochemical reduction of quinones is a fundamental process in organic electrochemistry. The reduction potentials are influenced by the structure of the quinone and the reaction conditions. The following table summarizes the half-wave potentials for the two-step reduction of various quinones, illustrating the general principles that would apply to Benz[a]anthracene-7,12-dione.

Table 1: Electrochemical Reduction Potentials of Selected Quinones

| Quinone | First Half-Wave Potential (E1/2, V vs. SCE) | Second Half-Wave Potential (E2/2, V vs. SCE) | Solvent |

|---|---|---|---|

| p-Benzoquinone | -0.51 | -1.14 | Acetonitrile |

| 1,4-Naphthoquinone | -0.71 | -1.33 | Dimethylformamide |

| 9,10-Anthraquinone | -0.82 | -1.39 | Dimethylformamide |

| 2-Anthraquinonesulfonate | -0.35 | -0.45 | Aqueous Buffer (pH 7) |

While direct electrochemical formylation of a quinone to an aldehyde is not a widely reported transformation, a more feasible approach involves the electrochemical carboxylation of the benz[a]anthracene scaffold, followed by a subsequent reduction of the introduced carboxylic acid group to the target aldehyde. The electrochemical carboxylation of PAHs has been successfully demonstrated for a variety of compounds. This reaction typically involves the electrochemical reduction of the PAH to form a radical anion or dianion, which then reacts with carbon dioxide as an electrophile. The position of carboxylation is influenced by the electron density distribution in the electrochemically generated reactive species. For the benz[a]anthracene system, the 12-position is a potential site for such a reaction.

The following table provides examples of the electrochemical carboxylation of different polycyclic aromatic hydrocarbons, highlighting the conditions and outcomes of these reactions.

Table 2: Examples of Electrochemical Carboxylation of Polycyclic Aromatic Hydrocarbons

| Substrate | Cathode Material | Solvent/Electrolyte | Product | Yield (%) |

|---|---|---|---|---|

| Anthracene (B1667546) | Mercury | Dimethylformamide / TEAP | 9,10-Dihydroanthracene-9,10-dicarboxylic acid | 85 |

| Phenanthrene (B1679779) | Stainless Steel | Dimethylformamide / TBAP | 9,10-Dihydrophenanthrene-9,10-dicarboxylic acid | 70 |

| Pyrene | Mercury | Dimethylformamide / TEAP | 1,6-Dihydropyrene-1,6-dicarboxylic acid | 60 |

| Anthrone | Stainless Steel | Dimethylformamide / TEABr | Anthracene-9-carboxylic acid | 96 |

Following the successful electrochemical carboxylation to yield a Benz(a)anthracene-12-carboxylic acid derivative, the final step would be the selective reduction of the carboxylic acid to the corresponding aldehyde. This transformation can be achieved through various chemical methods, or potentially through a carefully controlled electrochemical reduction.

Applications in Advanced Materials and Chemical Synthesis

Precursors in Complex Organic Synthesis

The aldehyde group (-CHO) attached to the benz(a)anthracene (B33201) framework is a key functional handle that enables its use as a versatile precursor in the synthesis of more elaborate molecules. Aldehydes are known to be more reactive than ketones, a property stemming from reduced steric hindrance and a more electron-deficient carbonyl carbon. libretexts.orgkhanacademy.org

Building Blocks for Diverse Polycyclic Aromatic Scaffolds

Benz(a)anthracene-12-carboxaldehyde is an ideal starting material for constructing larger, more complex polycyclic aromatic systems. The aldehyde group can participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to extending the π-conjugated system. Methodologies such as palladium-catalyzed annulation reactions have proven effective for synthesizing PAHs from smaller aromatic fragments. rsc.org

Key reactions involving the aldehyde functionality include:

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, extending the conjugated system.

Condensation reactions (e.g., Knoevenagel, Aldol): To build new carbocyclic or heterocyclic rings onto the existing framework.

Grignard and organolithium additions: To introduce new alkyl or aryl substituents, which can then be used for further cyclization reactions. libretexts.org

Reductive-dehydration intramolecular cycloaromatization: A Bradsher-type reaction that can be used to form new aromatic rings from 2-benzylic aromatic aldehydes. beilstein-journals.org

These synthetic strategies allow chemists to systematically build upon the benz(a)anthracene core, creating novel PAHs with tailored electronic and optical properties. The formation of benzo[a]pyrene, for instance, can proceed from a benz[a]anthracene starting material through mechanisms involving methyl addition and cyclization. nih.gov

Table 1: Synthetic Transformations of Aromatic Aldehydes for Scaffold Elaboration

| Reaction Type | Reagent/Catalyst | Product Functional Group | Application in PAH Synthesis |

|---|---|---|---|

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene (C=C) | Extension of π-conjugation, linking aromatic units. |

| Grignard Addition | Organomagnesium Halide (R-MgX) | Secondary Alcohol | Introduction of new substituents for further cyclization. |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | α,β-Unsaturated System | Formation of new rings and conjugated systems. |

| Palladium-Catalyzed Coupling | Varies (e.g., Boronic Acids) | Biaryl or other coupled systems | Direct linking of aromatic fragments. rsc.org |

Intermediates for the Synthesis of Functionalized Organic Molecules

The aldehyde group is readily converted into a wide array of other functional groups, making this compound a pivotal intermediate for introducing specific functionalities onto the PAH core. This versatility is crucial for tuning the molecule's physical, chemical, and electronic properties for specific applications.

Common transformations include:

Oxidation: Conversion of the aldehyde to a carboxylic acid (-COOH), which can then be used for amidation or esterification.

Reduction: Conversion to a primary alcohol (-CH₂OH), providing a site for etherification or esterification.

Reductive Amination: Transformation into an amine (-CH₂NR₂), which is important for creating charge-transporting materials.

Formation of Imines (Schiff Bases): Reaction with primary amines to form C=N bonds, which can be used to link different molecular units or as ligands for metal complexes. libretexts.org

Through these transformations, the benz(a)anthracene scaffold can be equipped with electron-donating or electron-withdrawing groups, solubility-enhancing chains, or moieties designed for self-assembly, thereby creating a diverse library of functionalized molecules from a single precursor.

Building Blocks for Functional Materials

Polycyclic aromatic hydrocarbons, including benz(a)anthracene and its derivatives, are foundational components in the field of organic electronics. rsc.org Their rigid, planar structures facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport, while their extended π-systems give rise to useful optical and electronic properties. researchgate.net Anthracene (B1667546) derivatives have been extensively utilized in various organic electronic devices. beilstein-journals.orgrsc.org

Role in Organic Electronics Research (e.g., OLEDs, OFETs precursors)

While specific performance data for this compound in electronic devices is not widely documented, its parent structure and related anthracene derivatives are cornerstone materials in organic electronics. researchgate.net They are used in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.net

In OLEDs , anthracene-based compounds are valued as highly efficient blue emitters, a critical component for full-color displays and white lighting. rsc.orgnih.gov The large highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of the anthracene core is conducive to blue emission. By functionalizing the core—a process that could start from the carboxaldehyde derivative—properties like color purity, quantum efficiency, and thermal stability can be precisely tuned. rsc.orgmdpi.com

In OFETs , the planarity and aromaticity of the benz(a)anthracene core promote the necessary intermolecular interactions for charge carrier mobility. researchgate.net Anthracene derivatives have been investigated as the active semiconductor layer, demonstrating the potential of this class of materials for applications in flexible circuits and displays. researchgate.net The aldehyde group serves as a synthetic anchor point to introduce substituents that can control the molecular packing and electronic coupling in the solid state, directly influencing transistor performance.

Table 2: Application of Anthracene Derivatives in Organic Electronics

| Device | Role of Anthracene Derivative | Key Property | Reference |

|---|---|---|---|

| OLED | Emitter Layer, Host Material | High fluorescence quantum yield, wide bandgap for blue emission. | rsc.orgresearchgate.net |

| OFET | Active Semiconductor Layer | Strong intermolecular π-π stacking, good charge carrier mobility. | researchgate.netresearchgate.net |

| Organic Solar Cell | Donor/Acceptor Material | Broad absorption, tunable energy levels. | researchgate.netnih.gov |

Exploration in Photovoltaic Systems

The unique optoelectronic properties of PAHs also make them attractive candidates for use in organic photovoltaic (OPV) devices, or solar cells. researchgate.netnih.gov Their strong absorption of light in the UV-visible spectrum and their ability to transport charge carriers are essential for converting solar energy into electricity. wordpress.com Angularly fused PAHs, such as dibenz[a,j]anthracene derivatives, have been successfully used as stable organic semiconductors in photovoltaics. acs.org

This compound can act as a precursor to more complex donor or acceptor molecules used in the active layer of an OPV. Through synthetic modifications, its HOMO and LUMO energy levels can be adjusted to align with other materials in the device, facilitating efficient charge separation and collection.

Potential in Optical and Electronic Switching Devices

Molecular switches are functional molecules that can be reversibly shifted between two or more stable states by an external stimulus, such as light or an electric field. This property makes them promising for applications in data storage and molecular electronics. The rigid and photoresponsive nature of the benz(a)anthracene scaffold makes it a suitable platform for designing such switches.

The aldehyde group can be used to incorporate photochromic units (e.g., azobenzenes, spiropyrans) or redox-active moieties onto the PAH framework. The extended π-system of the benz(a)anthracene core can effectively couple with these functional units, allowing for significant changes in the molecule's optical (absorption/emission) or electronic (conductance) properties upon switching. While still an area of exploratory research, the synthetic accessibility provided by this compound opens pathways to novel PAH-based molecular switching systems.

Probes and Models for Mechanistic Chemical Studies

The specific structural and electronic properties of this compound lend themselves to its use as a specialized tool for investigating complex chemical and biological processes. Its aldehyde functional group at the 12-position of the benz(a)anthracene core influences its reactivity and interactions, allowing researchers to probe specific mechanisms.

Chemical Probes for DNA Interaction Studies in vitro

While the broader class of polycyclic aromatic hydrocarbons is known to interact with DNA, often leading to the formation of DNA adducts and subsequent mutations, the specific use of this compound as a chemical probe in this context is a nuanced area of study. Research into the carcinogenic properties of PAHs often focuses on their metabolic activation to diol epoxides, which are highly reactive with DNA. For instance, metabolites of benz(a)anthracene have been shown to induce oxidative DNA damage. nih.gov The parent compound, benz(a)anthracene, and its methylated derivatives like 7,12-dimethylbenz(a)anthracene (DMBA), are known to form DNA adducts, and these interactions are a critical factor in their carcinogenicity. nih.govnih.govnih.gov

Models for Electrochemical Oxidation Mechanisms in Chemical Systems

The electrochemical oxidation of polycyclic aromatic hydrocarbons is a fundamental process in understanding their environmental fate and metabolic activation. The electrochemical behavior of PAHs can provide insights into their ionization potentials and the stability of their radical cations, which are key intermediates in their oxidation pathways. scielo.br The oxidation of PAHs can lead to the formation of quinones and other oxygenated products. beilstein-journals.orgnih.gov

The electrochemical oxidation of aromatic aldehydes, while a broader field, offers context for the potential behavior of this compound. For instance, the electrochemical oxidation of styrene (B11656) to benzaldehyde has been demonstrated, highlighting the controlled oxidation of a vinyl group to an aldehyde. rsc.org In the case of this compound, the aldehyde group itself is susceptible to oxidation to a carboxylic acid. However, the extended π-system of the benz(a)anthracene core is also a primary site for electrochemical oxidation.